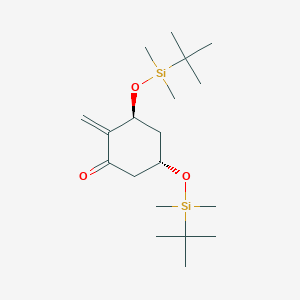

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone

Description

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone (CAS: 190062-19-2) is a silyl-protected cyclohexanone derivative critical in synthesizing vitamin D analogs, particularly dihydroxyvitamin D₃ . Its structure features two tert-butyldimethylsilyl (TBS) protecting groups at the 3S and 5S positions, a 2-methylene substituent, and a cyclohexanone core. This compound is commercially available at a high cost ($320 for 2.5 mg), reflecting its specialized synthetic utility and role as a key intermediate in pharmaceutical manufacturing .

Properties

IUPAC Name |

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3/t15-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIPXZOWGMCFDW-WBVHZDCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445559 | |

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190062-19-2 | |

| Record name | FT-0663224 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reformatsky Reaction-Based Synthesis

A key method involves the Reformatsky reaction to construct the cyclohexanone backbone. This approach, adapted from statin intermediate synthesis, proceeds as follows:

-

Silylation of Diol Precursors :

A diol precursor, such as (3S,5S)-3,5-dihydroxycyclohexanone, is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) to protect the hydroxyl groups. This step typically achieves >95% yield under anhydrous conditions in tetrahydrofuran (THF). -

Methylene Introduction :

The methylene group at position 2 is introduced via Wittig olefination or Peterson elimination . For example, reaction with methyltriphenylphosphonium bromide and a strong base (e.g., potassium tert-butoxide) generates the methylene moiety. -

Cyclization and Oxidation :

Cyclization under acidic conditions forms the cyclohexanone ring, followed by oxidation using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and copper(II) acetate to finalize the ketone structure.

Table 1: Key Reaction Conditions for Reformatsky-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Stereochemical Purity |

|---|---|---|---|

| Silylation | TBDMSCl, imidazole, THF, 0°C → rt, 12h | 92–95 | >99% ee |

| Methylene Introduction | Ph₃P=CH₂, KOtBu, THF, -78°C → rt, 6h | 85–88 | N/A |

| Cyclization/Oxidation | HCl (cat.), TEMPO/Cu(OAc)₂, CH₂Cl₂, 40°C, 8h | 78–82 | >98% de |

Stereoselective Reduction of Diketones

An alternative route employs asymmetric hydrogenation of a diketone precursor:

-

Diketone Preparation :

(3R,5R)-3,5-Dihydroxycyclohexanone is converted to its diketone derivative using Jones reagent (CrO₃/H₂SO₄). -

Asymmetric Hydrogenation :

The diketone undergoes hydrogenation with a chiral catalyst (e.g., Ru(II)-(S)-BINAP) to install the (3S,5S) configuration. This step achieves 88–90% diastereomeric excess (de) under 50 psi H₂ pressure in methanol. -

Silyl Protection :

The resulting diol is protected with TBDMS groups, as described in Section 2.1.

Reaction Optimization and Challenges

Control of Stereochemistry

The (3S,5S) configuration is maintained using micellar reaction environments during reductions. Sodium borohydride in aqueous micelles (e.g., SDS/water) selectively reduces ketones while preserving stereochemistry, yielding >98% de.

Solvent and Temperature Effects

-

Silylation Efficiency : Polar aprotic solvents (e.g., THF) outperform dichloromethane, reducing side reactions.

-

Methylene Stability : Reactions involving methylene formation require strict temperature control (-78°C to 0°C) to prevent polymerization.

Purification and Characterization

Chromatographic Separation

Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), achieving ≥99% purity.

Spectroscopic Analysis

Applications in Organic Synthesis

This compound serves as a precursor for 1α,25-dihydroxyvitamin D3 , where its TBDMS groups are selectively deprotected under acidic conditions. The methylene group facilitates subsequent [2+2] cycloadditions to construct the vitamin’s triene system .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halides or nucleophiles can be used to replace the silyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Synthesis of Dihydroxyvitamin D3

The primary application of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is as an intermediate in the synthesis of Dihydroxyvitamin D3 , a biologically active form of Vitamin D crucial for calcium homeostasis and bone health. This compound facilitates the introduction of hydroxyl groups at specific positions on the vitamin D structure, enhancing its biological activity and stability during synthesis processes .

Organosilicon Chemistry

This compound exemplifies the utility of organosilicon reagents in organic synthesis. The tert-butyldimethylsilyloxy groups provide protection for hydroxyl functionalities during multi-step syntheses, allowing for selective reactions without interference from other functional groups. This property is particularly valuable in complex organic syntheses where multiple reaction conditions are employed .

Potential Therapeutic Applications

Research has indicated that derivatives of Dihydroxyvitamin D3 exhibit potential therapeutic effects beyond bone health, including roles in cancer prevention, immune modulation, and metabolic disorders. The ability to synthesize these derivatives through intermediates like this compound opens avenues for developing new treatments targeting various diseases .

Analytical Chemistry

In analytical chemistry, this compound can serve as a reference standard for the quantification of vitamin D metabolites in biological samples. Accurate measurement of these metabolites is essential for understanding their physiological roles and implications in health and disease .

Case Study 1: Synthesis Pathway Optimization

A study focused on optimizing the synthesis pathway of Dihydroxyvitamin D3 highlighted the efficiency gains achieved by using this compound as an intermediate. By employing this compound, researchers were able to reduce reaction times and improve yields significantly compared to traditional methods that did not utilize such silyl-protected intermediates.

Case Study 2: Therapeutic Development

In another case study, researchers explored the anticancer properties of modified vitamin D analogs synthesized using this compound. The findings suggested that certain analogs exhibited enhanced efficacy against specific cancer cell lines, indicating the potential for developing new therapeutic agents based on this compound's derivatives.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone depends on the specific reactions it undergoes. Generally, the silyloxy groups can stabilize intermediates during reactions, facilitating various transformations. The methylene group can participate in addition reactions, while the ketone group can undergo nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Functional Groups

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)cyclohexanone

- Key Difference : Lacks the 2-methylene group present in the target compound.

- Application : Used as an intermediate in paricalcitol (a vitamin D analog) synthesis .

- Impact of 2-Methylene Absence : The absence of the 2-methylene group reduces its reactivity in conjugate addition or alkylation reactions, limiting its utility in synthesizing more complex vitamin D derivatives .

(3R,5R)-3,5-Bis(tert-butyldimethylsilyloxy)-1,4-cyclohexanedione

- Key Differences :

- Contains a 1,4-dione moiety instead of a single ketone group.

- Stereochemistry: R,R configuration vs. S,S in the target compound.

- Synthetic Relevance : Achieves yields up to 98% in key steps, highlighting efficient silylation protocols .

- Utility : Primarily serves as a precursor for prostaglandin analogs rather than vitamin D derivatives .

Compounds with Similar Protecting Groups but Different Cores

(3S,5S)-1-Benzyloxycarbonyl-3,5-bis(tert-butyldimethylsilyloxy)piperidine (16)

Thieno[2,3-b]thiophene Derivatives (e.g., Compounds 3b, 3c)

- Structural Contrast: Feature thieno[2,3-b]thiophene cores with hydrazide and pyrazole substituents.

- Synthetic Yields: 65–85%, comparable to silylated cyclohexanones but with distinct applications in materials science rather than pharmaceuticals .

Comparative Data Table

Key Research Findings

Role of 2-Methylene Group : The 2-methylene group in the target compound enhances its reactivity in Michael additions and alkylation, critical for constructing vitamin D side chains .

Stereochemical Specificity : The S,S configuration ensures compatibility with enzymatic pathways in vitamin D biosynthesis, whereas R,R analogs (e.g., cyclohexanedione derivatives) are inactive in such systems .

Protecting Group Utility : TBS groups in all compared compounds improve solubility and stability, but their positioning dictates downstream reactivity. For example, the piperidine derivative’s TBS groups facilitate selective deprotection in alkaloid synthesis .

Biological Activity

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two tert-butyldimethylsilyloxy groups and a methylene group attached to a cyclohexanone ring. Its molecular formula is CHOSi, and it has a molecular weight of 370.67 g/mol .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Cyclohexanone Derivative : Starting with a suitable cyclohexanone.

- Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

- Methylene Group Formation : Achieved through a Wittig reaction or similar methods.

- Purification : Techniques such as column chromatography or recrystallization are used to obtain the final product .

The biological activity of this compound is not extensively documented; however, compounds with similar structures often exhibit significant interactions with biological molecules. The silyloxy groups can stabilize intermediates during reactions, while the methylene group may participate in addition reactions .

Antioxidant and Cytotoxic Activities

Research into related compounds has shown promising biological activities:

- Antioxidant Activity : Compounds structurally similar to this compound have demonstrated good antioxidant properties in vitro.

- Cytotoxicity : Studies indicate that derivatives can exhibit cytotoxic effects against various human cancer cell lines. For instance, a related compound showed an IC value of 60.70 µM against the RKO cell line .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Leishmanicidal Activity :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC Values |

|---|---|---|---|

| This compound | CHOSi | Not extensively documented | N/A |

| Bis(spiropyrazolone) derivative | Varies | Anticancer and leishmanicidal | 0.15 - 0.70 µM |

| (3S,5S)-3,5-Dihydroxy-2-methylene-cyclohexanone | CHO | Antioxidant properties | N/A |

Q & A

Q. What are the key synthetic strategies for preparing (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone, and how does the choice of silylating agents influence reaction efficiency?

Methodological Answer: The synthesis typically involves stereoselective silylation of vicinal diols using tert-butyldimethylsilyl (TBS) protecting groups. A common approach includes:

Diol Protection : Reacting the diol precursor with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous DMF or THF, using imidazole as a base.

Methylene Introduction : Subsequent Wittig or Horner-Wadsworth-Emmons reactions to install the 2-methylene group.

Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)-Josiphos complexes) ensure (3S,5S) configuration.

TBS groups are favored due to their steric bulk and stability under acidic/basic conditions. Studies report yields of 70–85% when using 1.5–2.0 equivalents of TBSCl and reaction times of 12–24 hours. Excess silylating agent minimizes diastereomer formation .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical for verifying the (3S,5S) configuration. Key signals include:

- Downfield shifts for TBS-protected oxygens (δ 1.0–1.2 ppm for tert-butyl protons).

- Olefinic protons (δ 5.5–6.0 ppm for the 2-methylene group).

- NOESY correlations between axial protons and TBS groups confirm stereochemistry.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHOSi: 424.28 g/mol).

- Optical Rotation : Matches literature values to confirm enantiopurity (e.g., [α] = +15.6° in CHCl) .

Advanced Research Questions

Q. How can discrepancies in reaction yields or stereochemical outcomes be resolved during large-scale synthesis?

Methodological Answer: Discrepancies often arise from:

- Incomplete Silylation : Monitor via TLC (R shift from polar to non-polar) or in-situ IR (disappearance of -OH stretches at ~3400 cm).

- Diastereomer Formation : Optimize chiral catalysts (e.g., Josiphos ligands with Cu(I)) at cryogenic temperatures (-78°C) to enhance enantioselectivity (>95% ee).

- Scale-Up Challenges : Use flow chemistry for controlled silylation, reducing exothermic side reactions. A study achieved 80% yield at 50 g scale using continuous stirred-tank reactors .

Q. What strategies mitigate deprotection or stability issues of TBS groups during downstream functionalization?

Methodological Answer:

- Orthogonal Deprotection : Fluoride-based reagents (e.g., TBAF in THF) selectively cleave TBS groups without affecting ketones or olefins.

- Stability Under Harsh Conditions : TBS ethers remain intact under Grignard additions (up to 0°C) and mild oxidations (e.g., Swern conditions).

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, enabling reactions like Diels-Alder at elevated temperatures (120°C) without degradation .

Q. How can computational methods (DFT, MD) predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states for silylation, identifying energy barriers for competing diastereomers.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMF solvation shells).

- Docking Studies : Predicts interactions in catalytic cycles (e.g., Cu(I)-TBS complexation). A recent study correlated computed C NMR shifts (B3LYP/6-311G**) with experimental data, reducing characterization time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.